

# Spectroscopic Characterization of Carbonazidoyl Fluoride: A Theoretical and Practical Guide

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## Compound of Interest

Compound Name: Carbonazidoyl fluoride

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This technical guide provides a comprehensive overview of the anticipated spectroscopic data (NMR, IR, MS) for **carbonazidoyl fluoride** ( $\text{FCO}(\text{N}_3)$ ). Due to the compound's inherent instability, experimental data is not readily available in peer-reviewed literature. Therefore, this document presents a theoretical framework for its spectroscopic characterization based on data from analogous compounds, namely acyl fluorides and acyl azides. This guide is intended for researchers, scientists, and professionals in drug development who may encounter or synthesize this or similar reactive intermediates.

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **carbonazidoyl fluoride**. These predictions are derived from the known spectral properties of related chemical structures.

### Table 1: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (ppm)	Predicted Coupling Constants	Rationale
$^{19}\text{F}$	+20 to +50	-	The chemical shift is expected in the typical range for acyl fluorides, deshielded due to the electronegativity of the adjacent carbonyl group and azide moiety. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
$^{13}\text{C}$	150 - 165 (C=O)	$^1J(\text{C},\text{F}) \approx 350\text{-}400\text{ Hz}$	The carbonyl carbon will be significantly deshielded and show a large one-bond coupling constant with fluorine, characteristic of acyl fluorides. <a href="#">[2]</a>
$^{14}\text{N}$ / $^{15}\text{N}$	-130 to -150 ( $\text{N}\alpha$ ), -170 to -190 ( $\text{N}\beta$ ), -290 to -310 ( $\text{N}\gamma$ )	-	Predicted based on typical chemical shifts for organic azides, with the terminal nitrogen ( $\text{N}\gamma$ ) being the most shielded.

Note: NMR spectra would likely need to be acquired at low temperatures to prevent decomposition.

## Table 2: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
Azide (N <sub>3</sub> ) Asymmetric Stretch	2130 - 2170	Strong	This is a highly characteristic and strong absorption for the azide functional group. <a href="#">[4]</a>
Carbonyl (C=O) Stretch	1800 - 1850	Strong	The high frequency is typical for acyl fluorides due to the strong inductive effect of the fluorine atom.
C-F Stretch	1000 - 1200	Strong	A strong absorption band is expected for the carbon-fluorine single bond.
Isocyanate (-N=C=O) Asymmetric Stretch	2240 - 2280	Very Strong	This band would appear if carbonazidoyl fluoride undergoes a Curtius rearrangement. <a href="#">[5]</a> <a href="#">[6]</a>

**Table 3: Predicted Mass Spectrometry (MS) Data**

Ion	Predicted m/z	Fragmentation Pathway	Notes
$[\text{FCO}(\text{N}_3)]^{+\bullet}$	89	Molecular Ion	Likely to be of very low abundance or not observed at all due to instability.
$[\text{FCO}]^+$	47	Loss of $\text{N}_2$ and $\text{N}^\bullet$	A common fragmentation pathway for acyl azides is the loss of nitrogen.[7]
$[\text{CO}]^{+\bullet}$	28	Loss of $\text{F}^\bullet$ from $[\text{FCO}]^+$	Further fragmentation of the acyl fluoride fragment.
$[\text{NCO}]^+$	42	From rearranged isocyanate	If Curtius rearrangement occurs prior to ionization, the isocyanate fragment may be observed.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a highly reactive species like **carbonazidoyl fluoride**. All procedures should be conducted with extreme caution in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve the in situ generated or isolated (at low temperature) **carbonazidoyl fluoride** in a pre-cooled, deuterated, and inert solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_2\text{Cl}_2$ ) in a pre-cooled NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer equipped with a cryoprobe.

- Acquisition Parameters:
  - $^{19}\text{F}$  NMR: Acquire spectra with a wide spectral width to cover the acyl fluoride region. Use a relaxation delay of at least 5 times  $T_1$  for quantitative measurements.[1]
  - $^{13}\text{C}$  NMR: Employ a long acquisition time and a large number of scans to obtain a good signal-to-noise ratio for the quaternary carbonyl carbon. Gated decoupling can be used to observe the  $^1\text{J}(\text{C},\text{F})$  coupling.
- Temperature Control: Maintain the sample temperature at or below  $-50\text{ }^\circ\text{C}$  throughout the experiment to minimize thermal decomposition.

## Infrared (IR) Spectroscopy

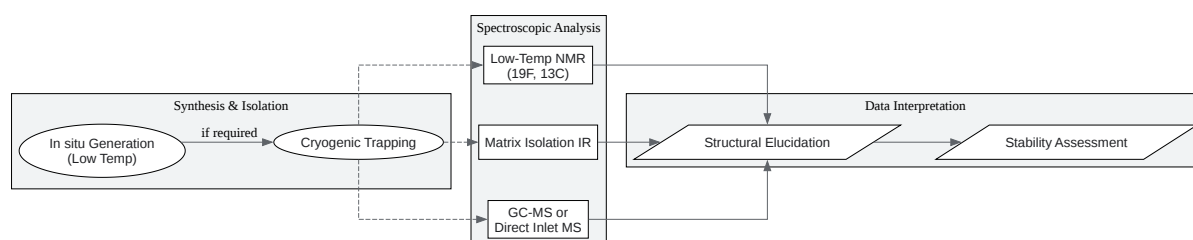
- Sample Preparation: For a solution-phase spectrum, prepare a dilute solution in an inert solvent (e.g.,  $\text{CCl}_4$ ) in a gas-tight, low-temperature IR cell with appropriate windows (e.g.,  $\text{CaF}_2$ ). For gas-phase analysis, introduce the volatile compound into a cooled gas cell. Matrix isolation techniques at cryogenic temperatures would be ideal for this unstable species.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the solvent or matrix should be subtracted.

## Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method, though soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) might be necessary to observe the molecular ion of such an unstable compound.[7]
- Sample Introduction: Introduce the sample via a direct insertion probe cooled to a low temperature or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable for a short period.
- Analysis: Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition of the fragments.[7]

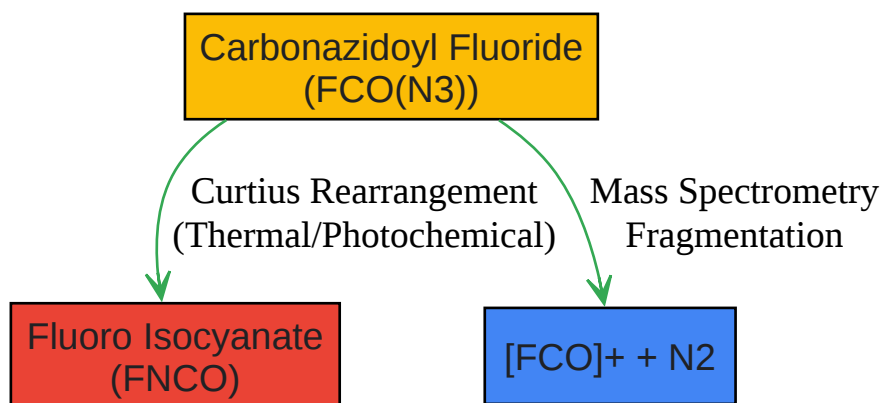
## Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the study of **carbonazidoyl fluoride**.



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*Experimental workflow for the characterization of **carbonazidoyl fluoride**.*



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*Potential decomposition and rearrangement pathways for **carbonazidoyl fluoride**.*

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